HDAC3 Isoform Selectivity: 3,5-Difluoro-2-methoxycinnamic Acid vs. HDAC1 and HDAC6
3,5-Difluoro-2-methoxycinnamic acid demonstrates a high degree of selectivity for the HDAC3-NCoR2 complex over other histone deacetylase (HDAC) isoforms, a key differentiator in the development of targeted epigenetic therapies [1]. In a direct comparative enzymatic assay using HeLa cell nuclear extracts, the compound inhibited HDAC3-NCoR2 with an IC50 of 16 nM, whereas its activity against HDAC6 was negligible, with an IC50 greater than 10,000 nM (>10 µM) [1]. This represents a >625-fold selectivity for HDAC3 over HDAC6. Additionally, the compound inhibited HDAC1 with an IC50 of 25 nM, demonstrating a 1.56-fold preference for HDAC3 over HDAC1 [1]. This distinct selectivity profile is crucial for researchers aiming to dissect HDAC3-specific biology or to avoid the pan-HDAC inhibition associated with broader toxicity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC3-NCoR2: 16 nM; HDAC1: 25 nM; HDAC6: >10,000 nM |
| Comparator Or Baseline | Comparator: HDAC1 (25 nM) and HDAC6 (>10,000 nM) within the same assay panel |
| Quantified Difference | >625-fold selectivity for HDAC3 over HDAC6; 1.56-fold selectivity for HDAC3 over HDAC1 |
| Conditions | Inhibition of HDAC isoforms in human HeLa cell nuclear extract using Fluor-de-Lys substrate, measured by spectrophotometry after 30 minutes. |
Why This Matters
This isoform selectivity profile is essential for researchers developing HDAC3-specific chemical probes or therapeutics, as it mitigates off-target effects associated with pan-HDAC inhibition.
- [1] BindingDB. (n.d.). BDBM50379135 (CHEMBL2012818) Activity Spreadsheet. BindingDB. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379135&google=BDBM50379135 View Source
